molecular formula C10H10BrClOS B14051334 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one

Katalognummer: B14051334
Molekulargewicht: 293.61 g/mol
InChI-Schlüssel: RZFKTSSVDWJMNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one is an organobromine compound with significant potential in various scientific fields. This compound features a bromomethyl group, a mercapto group, and a chloropropanone moiety, making it a versatile molecule for chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by thiolation and chlorination steps. For instance, the bromination can be achieved using bromine in the presence of a solvent like carbon tetrachloride . Finally, the chloropropanone moiety is introduced through a chlorination reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Wissenschaftliche Forschungsanwendungen

1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(2-(Bromomethyl)-5-mercaptophenyl)-3-chloropropan-2-one is unique due to its combination of bromomethyl, mercapto, and chloropropanone groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research.

Eigenschaften

Molekularformel

C10H10BrClOS

Molekulargewicht

293.61 g/mol

IUPAC-Name

1-[2-(bromomethyl)-5-sulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-5-7-1-2-10(14)4-8(7)3-9(13)6-12/h1-2,4,14H,3,5-6H2

InChI-Schlüssel

RZFKTSSVDWJMNR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1S)CC(=O)CCl)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.